5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a fluorobenzoyl group, and a thioxomethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common route includes the reaction of 5-chloro-2-fluorobenzoyl chloride with thiosemicarbazide under controlled conditions to form the intermediate product. This intermediate is then further reacted with benzoic acid derivatives to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methyl derivatives.
Scientific Research Applications
5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluorobenzoyl chloride
- 5-Chloro-2-fluorobenzoic acid
- 2-Fluoro-5-chlorobenzoyl chloride
Uniqueness
Compared to similar compounds, 5-Chloro-2-[[[(2-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C15H10ClFN2O3S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClFN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
SLZWCRFAYZURGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)F |
Origin of Product |
United States |
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